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molecular formula C14H14O3 B1346370 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone CAS No. 37707-72-5

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone

Cat. No. B1346370
M. Wt: 230.26 g/mol
InChI Key: MBERCTJMXDKBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618822

Procedure details

A solution of bromine (4.5 g, 0.029 mol) in chloroform (30 ml) is added dropwise to a solution of 6,7-dimethoxy-2-acetylnaphthalene (6.7 g, 0.029 mol) in a mixture chloroform (70 ml)/methanol (15 ml). Once the reaction mixture discoloures, it is concentrated to dryness and the residue is treated with a mixture ethyl ether/isopropyl ether. The thus obtained solid is triturated with methanol yielding 6,7-dimethoxy-2-(2-bromoacetyl)naphthalene (6 g). M.p. 120°-122° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[C:10]([C:17](=[O:19])[CH3:18])[CH:9]=[CH:8]2.CO>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[C:10]([C:17](=[O:19])[CH2:18][Br:1])[CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
6.7 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)C(C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Once the reaction mixture discoloures, it is concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue is treated with a mixture ethyl ether/isopropyl ether
CUSTOM
Type
CUSTOM
Details
The thus obtained solid is triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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